Cas no 113216-88-9 (Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (8a,9R)-)
113216-88-9 structure
Product Name:Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (8a,9R)-
Número CAS:113216-88-9
MF:C27H29ClN2O3
Megavatios:464.983766317368
CID:130091
PubChem ID:11784547
Update Time:2025-06-11
Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (8a,9R)- Propiedades químicas y físicas
Nombre e identificación
-
- Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (8a,9R)-
- [(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] 4-chlorobenzoate
- (1R)-((1S,4S,5R)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl 4-chlorobenzoate
- 10,11-dihydroquinine p-chlorobenzoate
- Dihydroquinine 4-chlorobenzoate
- Hydroquinine 4-chlorobenzoate
- O-(4-chlorobenzoyl)-hydroquinine
- O-(4-Chlorobenzoyl)hydroquinine
- SureCN3959572
- Dihydroquinine 4-chlorobenzoate, Hydroquinine 4-chlorobenzoate
- Cinchonan-9-ol, 10,11-dihydro-6'-Methoxy-, 9-(4-chlorobenzoate), (8α,9R)-
- DTXSID60472567
- (R)-((2S,4S,5R)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl 4-chlorobenzoate
- 113216-88-9
- HYDROQUININE4-CHLOROBENZOATE
- (R)-[(2S,4S,5R)-5-ETHYL-1-AZABICYCLO[2.2.2]OCTAN-2-YL](6-METHOXYQUINOLIN-4-YL)METHYL 4-CHLOROBENZOATE
- Hydroquinine 4-chlorobenzoate,98%
- SCHEMBL3959572
- (R)-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl 4-chlorobenzoate
- (1R)-((2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl 4-chlorobenzoate
- O-(4-Chlorobenzoyl)hydroquinine, 98%
- G63203
- TXVNNFDXQZFMBQ-MFQNCIFPSA-N
-
- Renchi: 1S/C27H29ClN2O3/c1-3-17-16-30-13-11-19(17)14-25(30)26(33-27(31)18-4-6-20(28)7-5-18)22-10-12-29-24-9-8-21(32-2)15-23(22)24/h4-10,12,15,17,19,25-26H,3,11,13-14,16H2,1-2H3/t17-,19-,25-,26+/m0/s1
- Clave inchi: TXVNNFDXQZFMBQ-MFQNCIFPSA-N
- Sonrisas: ClC1C=CC(=CC=1)C(=O)O[C@H](C1C=CN=C2C=CC(=CC=12)OC)[C@@H]1C[C@@H]2CCN1C[C@@H]2CC
Atributos calculados
- Calidad precisa: 464.18687
- Masa isotópica única: 464.1866705g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 33
- Cuenta de enlace giratorio: 7
- Complejidad: 670
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 4
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: none
- Xlogp3: 5.9
- Superficie del Polo topológico: 51.7Ų
Propiedades experimentales
- Color / forma: 粉末
- Denso: 1.28
- Punto de fusión: 128-130 °C(lit.)
- Punto de ebullición: 598°Cat760mmHg
- Punto de inflamación: 315.5°C
- índice de refracción: 1.639
- PSA: 51.66
- Disolución: 未确定
Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (8a,9R)- Información de Seguridad
- Número de transporte de mercancías peligrosas:UN 1544
- Wgk Alemania:3
- Instrucciones de Seguridad: 22-24/25
- Categoría de embalaje:III
- Nivel de peligro:6.1(b)
- Nivel de peligro:6.1(b)
- Grupo de embalaje:III
Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (8a,9R)- PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1679150-100mg |
(R)-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl 4-chlorobenzoate |
113216-88-9 | 97% | 100mg |
¥334.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1679150-250mg |
(R)-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl 4-chlorobenzoate |
113216-88-9 | 97% | 250mg |
¥662.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1679150-1g |
(R)-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl 4-chlorobenzoate |
113216-88-9 | 97% | 1g |
¥1939.00 | 2024-08-09 | |
| 1PlusChem | 1P003TVK-100mg |
O-(4-Chlorobenzoyl)hydroquinine |
113216-88-9 | 97% | 100mg |
$36.00 | 2023-12-26 | |
| 1PlusChem | 1P003TVK-250mg |
O-(4-Chlorobenzoyl)hydroquinine |
113216-88-9 | 97% | 250mg |
$57.00 | 2023-12-26 | |
| 1PlusChem | 1P003TVK-1g |
O-(4-Chlorobenzoyl)hydroquinine |
113216-88-9 | 97% | 1g |
$157.00 | 2023-12-26 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-228848-1 g |
O-(4-Chlorobenzoyl)hydroquinine, |
113216-88-9 | 1g |
¥579.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-228848-1g |
O-(4-Chlorobenzoyl)hydroquinine, |
113216-88-9 | 1g |
¥579.00 | 2023-09-05 | ||
| Ambeed | A987129-100mg |
(R)-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl 4-chlorobenzoate |
113216-88-9 | 97% | 100mg |
$40.0 | 2025-02-24 | |
| Ambeed | A987129-250mg |
(R)-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl 4-chlorobenzoate |
113216-88-9 | 97% | 250mg |
$63.0 | 2025-02-24 |
Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (8a,9R)- Literatura relevante
-
3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
113216-88-9 (Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (8a,9R)-) Productos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Proveedores recomendados
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Miembros de la medalla de oro
Proveedor de China
Reactivos
上海嵘奥生物技术有限公司
Miembros de la medalla de oro
Proveedor de China
Reactivos
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos
Inner Mongolia Xinhong Biological Technology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
钜澜化工科技(青岛)有限公司
Miembros de la medalla de oro
Proveedor de China
Lote